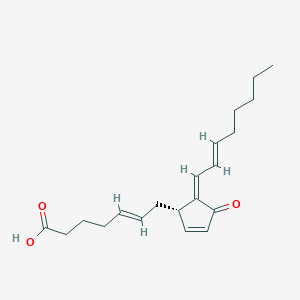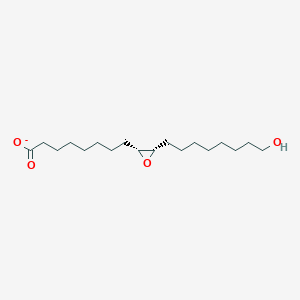
(9R,10S)-18-hydroxy-9,10-epoxystearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R,10S)-9,10-epoxy-18-hydroxyoctadecanoate is a 9,10-epoxy-18-hydroxyoctadecanoate that is the conjugate base of (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid arising from deprotonation of the carboxylic acid function; major species at pH 7.3. It is a conjugate base of a (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid. It is an enantiomer of a (9S,10R)-9,10-epoxy-18-hydroxyoctadecanoate.
Aplicaciones Científicas De Investigación
Enantioselectivity in Plant-Pathogen Interactions
(9R,10S)-18-hydroxy-9,10-epoxystearate plays a significant role in plant-pathogen interactions. Studies have shown that this compound, along with 9,10,18-trihydroxystearic acids, are major C(18) cutin monomers and act as messengers in these interactions. Cytochrome P450 CYP94A1, found in Vicia sativa microsomes, is known to be enantioselective for the (9R,10S) enantiomer of this epoxide, indicating a vital role in plant defense mechanisms (Pinot et al., 1999).
Enzymatic Hydration and Its Implications
The compound is also a substrate for enzymatic hydration reactions. For instance, a 3000g particulate fraction from apple skin has been found to catalyze the hydration of 18-hydroxy-cis-9,10-epoxystearic acid to threo-9,10,18-trihydroxystearic acid. This process is crucial in the biosynthesis of cutin, a hydroxyfatty acid biopolymer forming the plant cuticle. The specificity of this enzymatic reaction suggests its importance in the formation of protective biopolymers in plants (Croteau & Kolattukudy, 1975).
Role in Biosynthesis of Hydroxyfatty Acid Polymers
Further research indicates that the biosynthesis of hydroxyfatty acid polymers in plants involves this compound. For example, in spinach leaves, a particulate fraction was responsible for the epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid, a major component of the cutin of spinach leaf. This enzymatic process demonstrates the compound's role in the synthesis of cuticular hydroxyfatty acid polymers, contributing to the structural integrity of plant cuticles (Croteau & Kolattukudy, 1975).
Enzyme Kinetics and Stereochemical Influence
The enzymatic activities involving (9R,10S)-18-hydroxy-9,10-epoxystearate have also been studied for their kinetics and stereochemical influences. The activities of enzymes like CYP94A1 are notably influenced by the stereochemistry of the 9, 10-epoxide and the nature of substituents on carbons 9 and 10. This sheds light on how plant enzymes selectively process different enantiomers of epoxides, which is critical for understanding their role in plant biochemistry and defense mechanisms (Pinot et al., 1999).
Propiedades
Nombre del producto |
(9R,10S)-18-hydroxy-9,10-epoxystearate |
|---|---|
Fórmula molecular |
C18H33O4- |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/p-1/t16-,17+/m0/s1 |
Clave InChI |
ITTPZDMHCNGAGQ-DLBZAZTESA-M |
SMILES isomérico |
C(CCCCO)CCC[C@H]1[C@H](O1)CCCCCCCC(=O)[O-] |
SMILES canónico |
C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)

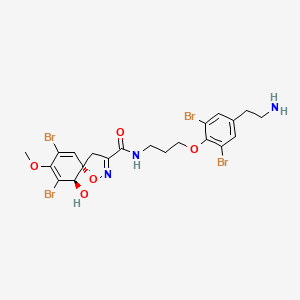

![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
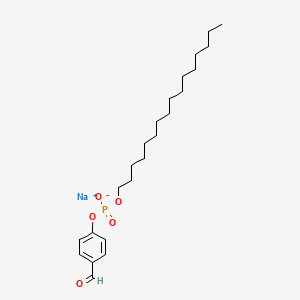

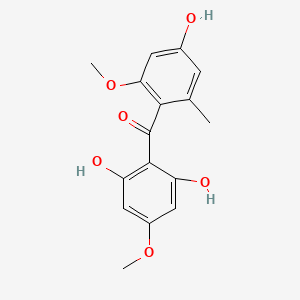
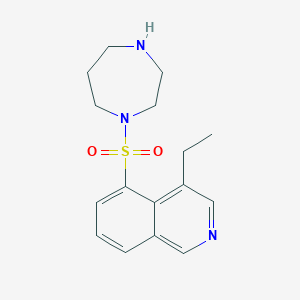
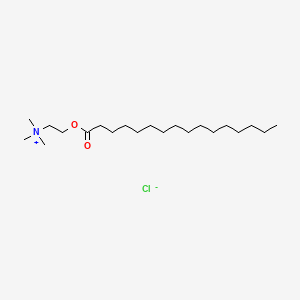
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
